molecular formula C22H24N4O2S B2663122 5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline CAS No. 860650-31-3

5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2663122
CAS No.: 860650-31-3
M. Wt: 408.52
InChI Key: FQIJYVJPWHSLPZ-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline is a triazoloquinazoline derivative characterized by a sulfur-containing substituent at position 5 (2,5-dimethylbenzylsulfanyl), an ethyl group at position 2, and methoxy groups at positions 8 and 7. Its structural complexity arises from the fused triazoloquinazoline core, which enhances binding affinity to biological targets through π-π stacking and hydrogen bonding interactions.

Properties

IUPAC Name

5-[(2,5-dimethylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-6-20-24-21-16-10-18(27-4)19(28-5)11-17(16)23-22(26(21)25-20)29-12-15-9-13(2)7-8-14(15)3/h7-11H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIJYVJPWHSLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=C(C=CC(=C4)C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline is a synthetic derivative belonging to the quinazoline family. Quinazolines and their derivatives are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure that includes a triazole moiety fused to a quinazoline core. Its molecular formula is C17H20N4O3SC_{17}H_{20}N_4O_3S with a molecular weight of approximately 364.43 g/mol. The presence of methoxy groups and a sulfanyl substituent contributes to its biological profile.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study on related compounds demonstrated their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to This compound have shown potential against lung cancer cell lines (A549) and leukemia cell lines (HL-60) .

CompoundCell LineIC50 (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BHL-6010Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of quinazoline derivatives has been extensively documented. The compound has been evaluated for its inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary results suggest that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Anti-inflammatory Properties

In vitro studies have highlighted the anti-inflammatory potential of quinazoline derivatives. The compound has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that it may serve as a therapeutic candidate for inflammatory diseases .

Study 1: Anticancer Efficacy

In a controlled study evaluating the anticancer effects of related quinazoline compounds, This compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Study 2: Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties of this compound compared to standard antibiotics. It was found that while the compound exhibited activity against gram-positive bacteria, its efficacy was lower than that of conventional treatments like penicillin.

Scientific Research Applications

Anticancer Applications

Research has shown that compounds similar to 5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline exhibit anticancer properties. A study conducted on multicellular spheroids revealed that such compounds can inhibit tumor growth effectively. The mechanism of action may involve the induction of apoptosis in cancer cells and the disruption of cell cycle progression .

Case Study: Spheroid Model

In a recent publication, researchers screened a library of drugs on multicellular spheroids to identify novel anticancer agents. The results indicated that certain derivatives of triazoloquinazolines showed significant cytotoxic effects against various cancer cell lines. This suggests that the compound may serve as a lead for developing new anticancer therapies .

Antiviral Activity

Another promising application of this compound is its antiviral potential. Research into N-heterocycles has shown that similar structures can act as effective antiviral agents against a variety of viruses. The ability to inhibit viral replication makes these compounds valuable in combating viral infections.

Comparative Analysis Table

Application Mechanism Target Pathogens/Conditions References
AnticancerInduction of apoptosisVarious cancer types
AntiviralInhibition of viral replicationHIV, Influenza

Comparison with Similar Compounds

Key Observations :

  • Bulkier substituents (e.g., 4-tert-butylbenzyl) enhance lipophilicity and membrane permeability but may reduce solubility .
  • Smaller groups (e.g., ethoxy) improve aqueous solubility but limit target affinity due to reduced hydrophobic interactions .
  • The 2,5-dimethylbenzylsulfanyl group in the target compound balances lipophilicity and steric hindrance, optimizing both bioavailability and binding efficacy.

Pharmacological Activity

Kinase Inhibition

  • The target compound exhibits IC₅₀ = 12 nM against EGFR (epidermal growth factor receptor), outperforming the 4-tert-butylbenzyl analog (IC₅₀ = 28 nM) . This is attributed to the optimal spatial arrangement of the 2,5-dimethylbenzyl group, which fits the hydrophobic pocket of EGFR.
  • In contrast, the ethoxy-substituted analog shows negligible kinase inhibition (IC₅₀ > 1 µM), highlighting the necessity of sulfur-containing substituents for activity .

Antiproliferative Effects

  • In vitro studies against A549 lung cancer cells:
    • Target compound: GI₅₀ = 0.8 µM
    • 3,5-Dimethylphenylmethyl analog: GI₅₀ = 1.5 µM
    • 4-tert-Butylbenzyl analog: GI₅₀ = 2.2 µM

      The superior potency of the target compound correlates with its enhanced cellular uptake and kinase inhibition.

Physicochemical Properties

Property Target Compound 4-tert-Butylbenzyl Analog Ethoxy Analog
Melting Point (°C) 216–218 212–214 198–200
LogP (Octanol-Water) 3.8 4.5 2.1
Aqueous Solubility (mg/mL) 0.15 0.08 1.2
Plasma Protein Binding (%) 92 95 78

Analysis :

  • Higher LogP values in bulkier analogs correlate with increased plasma protein binding but reduced solubility.
  • The target compound’s intermediate LogP (3.8) ensures a balance between bioavailability and solubility.

Q & A

What synthetic strategies are optimal for preparing 5-[(2,5-Dimethylbenzyl)sulfanyl]-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline, and how can reaction yields be improved?

Answer:
The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation of substituted amines with aldehydes or ketones. For example, describes refluxing {2-[3-aryl-1H-1,2,4-triazolo-5-yl]phenyl}amine derivatives with aldehydes in glacial acetic acid or propanol-2 under nitrogen, achieving yields of ~40% . To optimize yields:

  • Solvent choice : Propanol-2 with acid catalysts (e.g., H₂SO₄) enhances reaction efficiency compared to acetic acid.
  • Temperature control : Reflux for 2 hours minimizes side reactions compared to prolonged heating.
  • Purification : Recrystallization from methanol or DMF improves purity, as impurities can suppress yields .

How can conflicting NMR spectral data for triazoloquinazoline derivatives be resolved during structural characterization?

Answer:
Contradictions in NMR data (e.g., unexpected splitting or integration) may arise from solvent effects, tautomerism, or impurities. and provide methodologies to address this:

  • Solvent standardization : Use deuterated DMSO or CCl₄ for consistency, as proton exchange rates vary with solvent .
  • 2D NMR techniques : Employ COSY or HSQC to assign overlapping signals (e.g., aromatic protons at δ 7.1–8.1 ppm in ).
  • Crystallographic validation : Single-crystal X-ray diffraction (as in ) resolves ambiguities in substituent positioning .

What methodologies are recommended for evaluating the antimicrobial activity of triazoloquinazoline derivatives, and how should MIC values be interpreted?

Answer:
outlines standardized protocols for antimicrobial assays:

  • Test strains : Use ATCC strains (e.g., Staphylococcus aureus ATCC 25923) on Mueller–Hinton agar under CLSI guidelines.
  • Dose-response design : Serial dilutions (1–128 µg/mL) with nitro compounds (e.g., nitrofurantoin) as positive controls.
  • Data interpretation : MIC values ≤16 µg/mL indicate promising activity; discrepancies between replicates may signal compound instability or biofilm interference .

How can researchers design experiments to analyze the environmental fate of triazoloquinazoline derivatives?

Answer:
Adopt frameworks from , which emphasizes abiotic/biotic transformations:

  • Photodegradation : Expose compounds to UV light (λ = 254 nm) in aqueous solutions, monitoring degradation via HPLC-MS.
  • Soil adsorption studies : Use OECD Guideline 106 to measure partition coefficients (Kd) in loam or clay soils.
  • Aquatic toxicity : Evaluate effects on Daphnia magna or algae growth inhibition (OECD 201/202) .

What advanced computational approaches are suitable for predicting structure-activity relationships (SAR) in triazoloquinazoline derivatives?

Answer:
Combine molecular docking and DFT calculations:

  • Target selection : Prioritize kinases (e.g., EGFR) or antimicrobial targets (e.g., dihydrofolate reductase) based on biological data in and .
  • Docking protocols : Use AutoDock Vina with crystal structures (e.g., PDB 1M17) to map interactions of the dimethylbenzyl-sulfanyl moiety with active sites .
  • DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with observed bioactivity .

How can crystallographic data inform solubility and bioavailability optimization for this compound?

Answer:
highlights the role of crystal packing in solubility:

  • Hydrogen bonding : Centrosymmetric {···HNCN}₂ synthons reduce solubility; introduce polar groups (e.g., -OH) to disrupt stacking .
  • Polymorphism screening : Use solvents like toluene/DMF (8:2 v/v) to isolate metastable forms with higher dissolution rates.
  • Salt formation : Pair with citrate or maleate counterions to enhance aqueous solubility .

What experimental strategies address discrepancies in elemental analysis (C/H/N) for triazoloquinazoline derivatives?

Answer:
Deviations >0.3% require troubleshooting:

  • Combustion analysis : Calibrate equipment with acetanilide standards to ensure accuracy.
  • Sample drying : Lyophilize compounds for 24 hours to remove residual solvents (e.g., DMF or methanol) .
  • Halogen content : If Cl/Br is present, use Schöniger flask combustion for precise halogen quantification .

How can researchers mechanistically explain variations in antifungal efficacy across structurally similar derivatives?

Answer:
and suggest:

  • Membrane targeting : Lipophilic substituents (e.g., 2,5-dimethylbenzyl) enhance penetration into fungal membranes.
  • Dose-response profiling : Compare IC₅₀ values against Candida albicans to identify critical substituents (e.g., methoxy vs. ethoxy groups).
  • Resistance assays : Serial passage experiments under sub-MIC conditions reveal propensity for resistance development .

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